Ytterbium-169 is produced from the stable isotope ytterbium-168 through nuclear reactions, specifically by bombarding it with protons or neutrons. This process classifies it as a radionuclide, which falls under the broader category of therapeutic agents in nuclear medicine. The classification of ytterbium-169 as a therapeutic radionuclide highlights its significance in medical applications, particularly in oncology .
The synthesis of ytterbium-169 primarily involves nuclear transmutation. There are two main methods for producing this isotope:
Ytterbium-169 does not exist as a standalone molecular entity but rather as part of various compounds and complexes when utilized in medical applications. The molecular structure of compounds involving ytterbium typically features coordination with ligands.
Ytterbium-169 participates in various chemical reactions, primarily involving its conversion into different chemical forms or complexes:
The mechanism of action for ytterbium-169 primarily revolves around its radioactive decay process, which emits gamma photons that can target cancerous tissues.
Property | Value |
---|---|
Half-Life | 32 days |
Average Photon Energy | 93 keV |
Air-Kerma Rate Constant | 0.0427 cGy cm² h⁻¹ MBq⁻¹ |
Exposure Rate Constant | 1.80 R cm² mCi⁻¹ h⁻¹ |
Ytterbium-169 has several significant applications, particularly in the field of medicine:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2